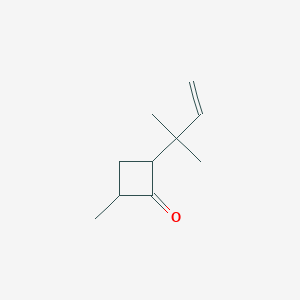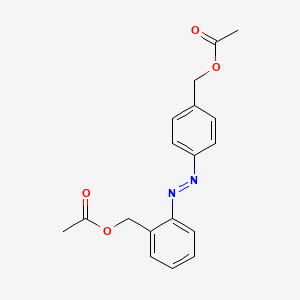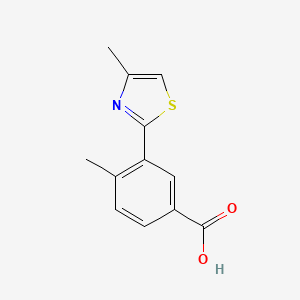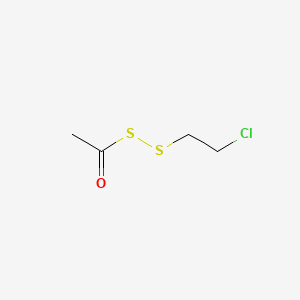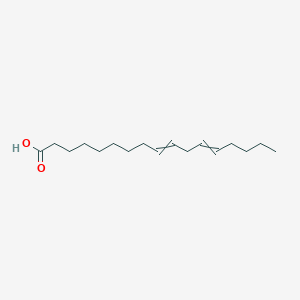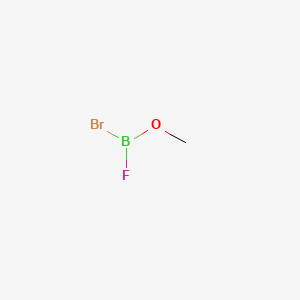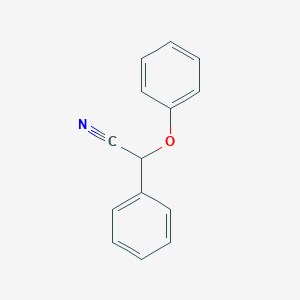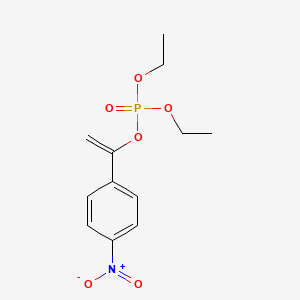
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester is an organic compound with the molecular formula C12H16NO6P. It is a derivative of phosphoric acid and contains a nitrophenyl group, making it a nitroaromatic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester typically involves the esterification of phosphoric acid with diethyl 1-(4-nitrophenyl)ethenyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the activity of enzymes and other proteins. The ester group can be hydrolyzed, releasing phosphoric acid and the corresponding alcohol, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but with methyl groups instead of ethyl groups.
Diethyl p-nitrophenyl phosphate: Another ester of phosphoric acid with a nitrophenyl group.
Uniqueness
Phosphoric acid, diethyl 1-(4-nitrophenyl)ethenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
34804-85-8 |
|---|---|
Fórmula molecular |
C12H16NO6P |
Peso molecular |
301.23 g/mol |
Nombre IUPAC |
diethyl 1-(4-nitrophenyl)ethenyl phosphate |
InChI |
InChI=1S/C12H16NO6P/c1-4-17-20(16,18-5-2)19-10(3)11-6-8-12(9-7-11)13(14)15/h6-9H,3-5H2,1-2H3 |
Clave InChI |
WZZDGTYYBGZOTB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


